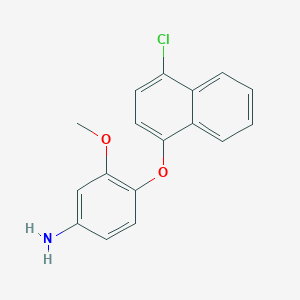![molecular formula C16H26OSSi B11836894 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol CAS No. 86029-80-3](/img/structure/B11836894.png)
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol is an organic compound characterized by the presence of a phenylsulfanyl group, a trimethylsilyl group, and a cyclohexanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylsulfanyl and trimethylsilyl reagents under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The phenylsulfanyl and trimethylsilyl groups can be substituted under appropriate conditions, often using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can engage in interactions with thiol groups in proteins, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-[(Trimethylsilyl)methyl]cyclohexan-1-ol: Lacks the phenylsulfanyl group, affecting its biological activity and applications.
Cyclohexan-1-ol: The parent compound without any substituents, serving as a basis for comparison in terms of reactivity and applications.
Uniqueness: 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol is unique due to the presence of both phenylsulfanyl and trimethylsilyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s versatility in various applications, making it a valuable reagent in scientific research and industrial processes.
Propriétés
Numéro CAS |
86029-80-3 |
|---|---|
Formule moléculaire |
C16H26OSSi |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
2-[phenylsulfanyl(trimethylsilyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H26OSSi/c1-19(2,3)16(14-11-7-8-12-15(14)17)18-13-9-5-4-6-10-13/h4-6,9-10,14-17H,7-8,11-12H2,1-3H3 |
Clé InChI |
HUKCWHWWTFHEDX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C1CCCCC1O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)
![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)

![4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-](/img/structure/B11836832.png)










